3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound featuring a trimethoxyphenyl group, an imidazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the trimethoxyphenyl intermediate, followed by the introduction of the imidazole ring and the benzamide group. Common reagents used in these reactions include thionyl chloride, imidazole, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s bioactivity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and induce apoptosis in cancer cells. Additionally, the imidazole ring may interact with various enzymes and receptors, modulating their activity and contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar bioactivities.
Imidazole-containing compounds: These compounds feature the imidazole ring and are known for their diverse pharmacological properties.
Uniqueness
3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is unique due to the combination of the trimethoxyphenyl group and the imidazole ring, which together contribute to its distinct bioactivity profile. This combination allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-14-5-7-15(8-6-14)17-13-24-22(25-17)30-10-9-23-21(26)16-11-18(27-2)20(29-4)19(12-16)28-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSLZRBQXFQLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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